molecular formula C14H21NO3 B5636604 2-(2-ethoxyphenoxy)-N-isobutylacetamide

2-(2-ethoxyphenoxy)-N-isobutylacetamide

Cat. No. B5636604
M. Wt: 251.32 g/mol
InChI Key: JSMUIQGOKQRRPJ-UHFFFAOYSA-N
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Description

  • 2-(2-ethoxyphenoxy)-N-isobutylacetamide belongs to a class of organic compounds known for their varied applications in pharmacology and material sciences. The compound's structure and properties allow it to participate in various chemical reactions and have specific physical and chemical characteristics.

Synthesis Analysis

  • The synthesis of compounds similar to 2-(2-ethoxyphenoxy)-N-isobutylacetamide often involves cascade reactions and specific catalytic processes. For instance, Gabriele et al. (2007) describe the synthesis of 2-benzofuran-2-ylacetamides starting from allyloxyaryl-yn-ols, amines, and CO, in the presence of PdI2 and PPh3. This approach highlights the role of palladium-catalyzed reactions in synthesizing complex acetamides (Gabriele, Mancuso, Salerno, & Costa, 2007).

Molecular Structure Analysis

  • The molecular structure of compounds similar to 2-(2-ethoxyphenoxy)-N-isobutylacetamide can be elucidated using techniques like X-ray crystallography and spectroscopy. Sharma et al. (2018) demonstrated this for a related compound, showing the importance of crystallography in understanding molecular geometry (Sharma et al., 2018).

Chemical Reactions and Properties

  • Compounds in this category can undergo various chemical reactions, including acetylation and cyclization. For example, Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, illustrating the selective functionalization of similar molecules (Magadum & Yadav, 2018).

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and crystal structure, of acetamide derivatives can be significantly diverse. Navarrete-Vázquez et al. (2011) provide insight into the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential bioactivity, revealing important aspects like hydrogen-bonding interactions (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).

Chemical Properties Analysis

  • The chemical behavior of such compounds can be influenced by various functional groups and molecular interactions. For instance, the presence of ethoxy groups can impact the reactivity and stability of the molecule, as shown in studies focusing on different phenoxazone ethers (Burke et al., 1985) (Burke, Thompson, Elcombe, Halpert, Haaparanta, & Mayer, 1985).

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-17-12-7-5-6-8-13(12)18-10-14(16)15-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMUIQGOKQRRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxyphenoxy)-N-(2-methylpropyl)acetamide

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